1-butyl-1H-imidazol-4-amine
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Overview
Description
1-Butyl-1H-imidazol-4-amine is a heterocyclic organic compound featuring an imidazole ring substituted with a butyl group at the 1-position and an amino group at the 4-position. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1H-imidazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the oxidative condensation of ketones and amidines under basic conditions to produce tri-substituted imidazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1H-imidazol-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: TBHP, molecular oxygen.
Reduction: Sodium borohydride, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications.
Scientific Research Applications
1-Butyl-1H-imidazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and functional materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of catalysts, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-1H-imidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
1-Butyl-1H-imidazole: Lacks the amino group at the 4-position, resulting in different chemical reactivity and applications.
1-Methyl-1H-imidazol-4-amine: Substituted with a methyl group instead of a butyl group, leading to variations in physical and chemical properties.
4-Amino-1H-imidazole: Similar structure but without the butyl group, affecting its solubility and interaction with biological targets.
Uniqueness: 1-Butyl-1H-imidazol-4-amine is unique due to the presence of both the butyl and amino groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1-butylimidazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-2-3-4-10-5-7(8)9-6-10/h5-6H,2-4,8H2,1H3 |
InChI Key |
VQINPQNMUFRIMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(N=C1)N |
Origin of Product |
United States |
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